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molecular formula C6H8ClNO2 B2665965 2-Aminobenzene-1,4-diol hydrochloride CAS No. 32190-95-7

2-Aminobenzene-1,4-diol hydrochloride

Cat. No. B2665965
M. Wt: 161.59
InChI Key: JVYHTZHTBQZEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703758B2

Procedure details

A suspension of 2-nitrobenzene-1,4-diol (1.00 g) and 10% palladium carbon (containing water (50%), 1.00 g) in 1 M hydrochloric acid (13 mL) was stirred at room temperature for 5 hr under a hydrogen atmosphere. The reaction mixture was filtered, the filtrate was concentrated under reduced pressure, and the obtained solid was washed with ethyl acetate to give the title compound (949 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11])([O-])=O.[ClH:12]>[C].[Pd]>[ClH:12].[NH2:1][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)O)O
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Name
palladium carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 hr under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the obtained solid was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.NC1=C(C=CC(=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 949 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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